Fluoxetin-Succinamsäure

Übersicht

Beschreibung

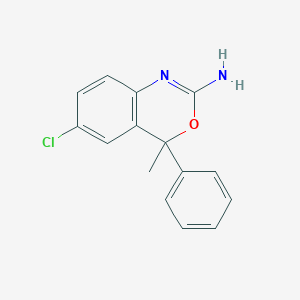

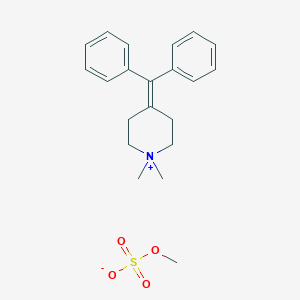

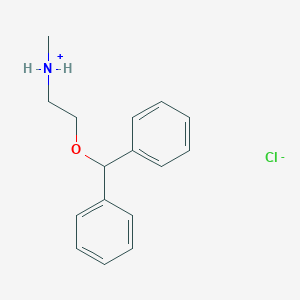

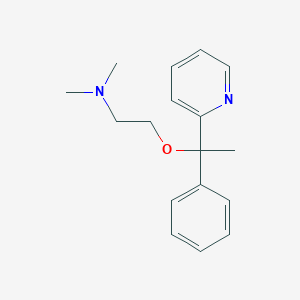

Fluoxetine Succinamic Acid is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by its unique chemical structure, which includes a succinamic acid moiety attached to the fluoxetine backbone. The presence of the succinamic acid group imparts distinct chemical and pharmacological properties to the compound.

Wissenschaftliche Forschungsanwendungen

Fluoxetine Succinamic Acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) in the brain . SERT plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter involved in mood regulation . Additionally, recent studies suggest that fluoxetine may also interact with other targets such as the neuronal activity-regulated pentraxin (Narp) and GluA4 subunit of AMPA receptor .

Mode of Action

Fluoxetine inhibits the reuptake of serotonin into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft . This leads to enhanced serotonin neurotransmission, which is believed to contribute to the antidepressant effect of fluoxetine . The interaction with Narp and GluA4, mainly expressed in the GABAergic parvalbumin-positive (PV+) interneurons, may reveal poorly explored modulations triggered by conventional antidepressants .

Biochemical Pathways

Fluoxetine’s action on the serotonin system can lead to downstream effects on various biochemical pathways. For instance, it has been found to upregulate brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF), which are involved in neuroplasticity and neuronal survival . Moreover, fluoxetine can influence the glutamatergic system, as suggested by its effects on Narp and GluA4 .

Pharmacokinetics

Fluoxetine is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that its clearance rate changes with the concentration .

Result of Action

The increased serotonin neurotransmission resulting from fluoxetine’s action can lead to improvements in mood and reductions in depressive symptoms . On a molecular level, fluoxetine can induce changes in gene expression and chromatin state across the brain . On a cellular level, it can affect neurogenesis and modulate the activity of various cell types .

Action Environment

The environment can significantly influence the action of fluoxetine. For instance, studies have shown that the living environment can drive the effects of fluoxetine on depression-like behaviors . Moreover, environmental bacteria can degrade fluoxetine, producing metabolites such as trifluoroacetic acid and fluoride ion . These findings highlight the importance of considering the environmental context when evaluating the action and efficacy of fluoxetine.

Biochemische Analyse

Biochemical Properties

Fluoxetine Succinamic Acid, being related to Fluoxetine, may share some of its biochemical properties. Fluoxetine is known to interact with several enzymes and proteins, most notably the serotonin transporter (SERT), which is a key element in the regulation of central serotonin function . Fluoxetine is a strong affinity substrate of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

The cellular effects of Fluoxetine Succinamic Acid are not well-studied. Fluoxetine, the related compound, has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce glycogen levels and increase glucose utilization and lactate release by astrocytes . It also showed immunostimulatory properties by inducing the production of certain cytokines in macrophage cells .

Molecular Mechanism

The exact molecular mechanism of Fluoxetine Succinamic Acid is not well-understood. Fluoxetine, the related compound, is known to exert its effects at the molecular level through various mechanisms. It is a selective serotonin reuptake inhibitor, meaning it inhibits the reuptake of serotonin in the synaptic cleft, thereby increasing the level of serotonin in the brain . It also interacts with the PI3K and P38 signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of Fluoxetine Succinamic Acid in laboratory settings are not well-documented. Studies on Fluoxetine have shown that its effects can change over time. For instance, it has been found that the antidepressant effects of Fluoxetine may involve HDAC1-eEF2 related neuroinflammation and synaptogenesis .

Dosage Effects in Animal Models

The effects of Fluoxetine Succinamic Acid at different dosages in animal models are not well-studied. Studies on Fluoxetine have shown that its effects can vary with different dosages. For example, in a study on mice, it was found that 18 mg/kg/day of chronic Fluoxetine was active in all three paradigms; subchronic treatment had no effect .

Metabolic Pathways

The major metabolic pathway of Fluoxetine, the related compound of Fluoxetine Succinamic Acid, leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Transport and Distribution

Fluoxetine, the related compound, is known to be extensively metabolized by several cytochrome P450 (CYP450) enzymes and subjected to a myriad of CYP450-mediated drug interactions .

Subcellular Localization

The subcellular localization of Fluoxetine Succinamic Acid is not well-studied. Studies on Fluoxetine have shown that it can affect the subcellular localization of certain receptors. For instance, it has been found that Fluoxetine can cause an internalization of 5-HT1A autoreceptors upon acute administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluoxetine Succinamic Acid typically involves multiple steps, starting from fluoxetine. The process includes the introduction of the succinamic acid group through a series of chemical reactions. One common method involves the reaction of fluoxetine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of Fluoxetine Succinamic Acid is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for precise control over reaction parameters and improved efficiency. The use of microflow technology has been shown to enhance the synthesis process, reducing the need for extensive purification steps and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoxetine Succinamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The succinamic acid group can participate in substitution reactions, where other functional groups replace it under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoxetine oxides, while reduction can produce fluoxetine derivatives with altered pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Fluoxetine: The parent compound, known for its antidepressant properties.

Norfluoxetine: A major metabolite of fluoxetine with similar pharmacological effects.

Citalopram, Escitalopram, Fluvoxamine, Paroxetine, Sertraline: Other SSRIs with comparable mechanisms of action but differing in their pharmacokinetic profiles and side effect profiles.

Uniqueness: Fluoxetine Succinamic Acid is unique due to the presence of the succinamic acid group, which imparts distinct chemical properties and potentially alters its pharmacokinetic and pharmacodynamic profiles compared to other SSRIs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIPSZMZTANCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441271 | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026723-45-4 | |

| Record name | Fluoxetine succinate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026723454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1026723-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE SUCCINATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO7CZX229S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

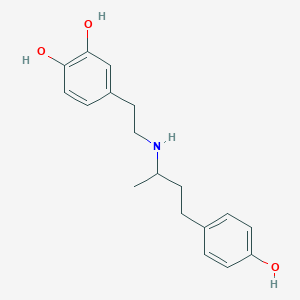

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)